![molecular formula C21H16FN5O3 B2603092 7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923504-95-4](/img/structure/B2603092.png)
7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within the imidazo[2,1-f]purine-2,4-dione class have been synthesized and evaluated for their biological activity, particularly as potential antidepressant agents. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown affinity for serotonin receptors and inhibitory activity against phosphodiesterase, highlighting their potential for treating depression and anxiety (Zagórska et al., 2016).
Spectral and Photophysical Properties
The spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been studied, providing insights into their behavior in various solvents and under different pH conditions. This research can inform the development of imaging agents and photodynamic therapy drugs (Wenska et al., 2004).
Antimycobacterial Activity
Imidazole derivatives, including those related to the structure , have been designed and synthesized with the goal of mimicking parts of potent antimycobacterial compounds. Some of these derivatives have shown in vitro antimycobacterial activity, suggesting the potential of imidazo[2,1-f]purine-2,4-dione derivatives in tuberculosis treatment (Miranda & Gundersen, 2009).
Antiviral Activity
The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, which are analogs of the purine nucleosides, have been reported. These compounds, acting as isosteres of purine, are of interest for pharmaceutical research due to their potential antiviral properties (Kim et al., 1978).
Radiosensitizers and Chemotherapy
Studies on imidazo[2,1-b][1,3]benzothiazole derivatives as new radiosensitizers have highlighted their effectiveness in enhancing the radiotherapy treatment of cancer. These compounds have shown considerable in vitro anticancer activity, indicating the potential use of imidazo[2,1-f]purine-2,4-dione derivatives in cancer therapy (Majalakere et al., 2020).
Future Directions
properties
IUPAC Name |
7-(4-fluorophenyl)-6-(2-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-15(12-7-9-13(22)10-8-12)27(20(26)23-18)14-5-3-4-6-16(14)30-2/h3-11H,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARPZWDGEBEJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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